Array ( [bid] => 1459409 ) Buy 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | 1611443-83-4

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Catalog No.
S912392
CAS No.
1611443-83-4
M.F
C13H9FO2
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

CAS Number

1611443-83-4

Product Name

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)benzaldehyde

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C13H9FO2/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-8,16H

InChI Key

VKMIWNHJRMHKPK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C=O

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C=O
BFHC is a synthetic organic compound that is widely used in scientific experiments due to its unique properties. Invented by scientists in the early 2000s, the compound has quickly become a popular topic of study in various fields of research such as chemistry, biochemistry, pharmacology, and medicinal chemistry. BFHC is used extensively in the development of novel drugs due to its unique structure, making it an essential tool for researchers worldwide.
BFHC is a solid with a white to off-white color that crystallizes in the form of needles or flakes. This compound is stable under standard conditions and has a melting point of approximately 160°C. BFHC is soluble in organic solvents such as methanol, ethanol, and acetone but has low solubility in water. The compound is relatively non-reactive under standard conditions, making it an ideal chemical for specific scientific experiments.
BFHC can be synthesized via a multi-step procedure using commercially available starting materials. Initially, a fluorene derivative is chlorinated to form a 2-chlorofluorene compound, which is then subjected to a Suzuki reaction with an arylboronic acid. The resulting intermediate, which is then treated with aqueous hydrofluoric acid, produces the final product. The synthesized BFHC can then be characterized through various methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and X-ray crystallography.
Several analytical methods can be used to assess the purity and quality of synthesized BFHC. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates individual components of a mixture based on their chemical properties. UV-Visible (UV-Vis) Spectrophotometry is another method that is useful for measuring the concentration of a compound in a solution. Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) are other methods used for qualitative and quantitative analysis of BFHC.
BFHC has shown biological activity against various microbial strains, making it an essential molecule for the development of novel antimicrobial agents. It is also used in the formulation of anticancer drugs, anti-inflammatory agents, and other therapeutic agents. The compound has been reported to have inhibitory effects on the activity of enzymes such as acetylcholinesterase and phenoloxidase.
BFHC is generally considered to be a low-toxicity compound, with little evidence of toxicity in animal studies. Ingestion, inhalation or skin contact with this compound should be avoided, and proper protective measures such as gloves and goggles should be followed during its handling.
BFHC finds its use in a multitude of scientific research applications. It is used as a fluorescent probe in biological imaging, as a building block in the synthesis of complex organic molecules, and as a reagent in chemical reactions. The compound is also used as a catalyst in organic synthesis and is a key component in the development of novel medical therapies.
BFHC is an exciting field of scientific research, and its applications continue to expand. There is ongoing research aimed at determining the effectiveness of BFHC compounds in various scientific studies in areas such as drug development, cancer therapy, and materials science.
The potential implications of BFHC in various fields of research such as chemistry, biochemistry, and pharmacology are vast. The compound's unique properties make it an essential molecule for the development of novel drugs, and its fluorescent properties make it a significant probe for biological imaging. In the material science field, BFHC can be used in the production of organic light-emitting diodes (OLEDs).
Limitation and Future Directions:
One of the primary limitations of BFHC is its relatively low solubility in water. Future research efforts are aimed at finding ways to increase solubility while preserving the compound's unique properties. Other future direction areas for research are focused on the potential uses of BFHC in areas such as cancer imaging and diagnosis, organic electronics, and material science.
In conclusion, BFHC is a highly useful and versatile compound with tremendous potential in various scientific fields. It has unique properties that make it ideal for use in drug development, imaging, and catalysis. With ongoing research into new applications, BFHC is poised to make a significant impact across these scientific disciplines and industries.

XLogP3

2.8

Dates

Last modified: 08-16-2023

Explore Compound Types